Drotebanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3176-03-2 |
|---|---|
Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(1R,9R,10S,13R)-3,4-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-10,13-diol |
InChI |
InChI=1S/C19H27NO4/c1-20-9-8-18-11-13(21)6-7-19(18,22)15(20)10-12-4-5-14(23-2)17(24-3)16(12)18/h4-5,13,15,21-22H,6-11H2,1-3H3/t13-,15-,18-,19-/m1/s1 |
InChI Key |
LCAHPIFLPICNRW-SVYNMNNPSA-N |
SMILES |
CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O |
Isomeric SMILES |
CN1CC[C@]23C[C@@H](CC[C@]2([C@H]1CC4=C3C(=C(C=C4)OC)OC)O)O |
Canonical SMILES |
CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O |
Synonyms |
14-hydroxydihydro-6 beta-thebainol 4-methyl ether drotebanol oxymethebanol |
Origin of Product |
United States |
Molecular Targets and Receptor Interactions of Drotebanol
Opioid Receptor Subtype Engagement: Mu (µ), Delta (δ), and Kappa (κ) Opioid Receptors
The opioid system comprises three main receptor subtypes: mu (µ), delta (δ), and kappa (κ). patsnap.com Drotebanol, as a synthetic opioid, engages these receptors to produce its effects. patsnap.compatsnap.com The primary functions associated with each receptor subtype are summarized below.
| Receptor Subtype | Primary Endogenous Ligands | Key Associated Functions |
| Mu (µ) | Endorphins, Endomorphins | Analgesia, respiratory depression, euphoria, sedation, gastrointestinal motility. nih.govpainphysicianjournal.com |
| Delta (δ) | Enkephalins | Analgesia, mood regulation, reduction in gastric motility. nih.govnih.gov |
| Kappa (κ) | Dynorphins | Analgesia, diuresis, dysphoria, sedation. nih.govembopress.org |
This compound interacts with these receptor subtypes, with a pronounced interaction at the mu-opioid receptor, which is primarily responsible for its analgesic properties. patsnap.compatsnap.com
This compound Affinity and Selectivity Profiles at Opioid Receptors
The affinity of a compound for a receptor describes the strength of the binding between the two. Research indicates that this compound exhibits a notably high affinity for the mu-opioid receptors. patsnap.compatsnap.com This strong binding is a key factor in its potent analgesic effects. patsnap.com
| Receptor Subtype | This compound Binding Affinity |
| Mu (µ) | High patsnap.compatsnap.com |
| Delta (δ) | Data not available |
| Kappa (κ) | Data not available |
Characterization of this compound as an Opioid Receptor Agonist
This compound is characterized as an opioid receptor agonist. researchgate.net Upon binding to opioid receptors, particularly the µ-subtype, it mimics the action of endogenous opioid peptides like endorphins. patsnap.com This binding initiates a conformational change in the receptor, leading to the activation of associated intracellular G-proteins. patsnap.com
The activation of these G-proteins triggers a cascade of intracellular signaling events. patsnap.com Key mechanisms include:
Inhibition of Adenylate Cyclase: This leads to a reduction in intracellular cyclic AMP (cAMP) levels. patsnap.com
Modulation of Ion Channels: this compound's action on µ-opioid receptors leads to the opening of potassium channels and the closing of calcium channels on neuronal membranes. patsnap.com The efflux of potassium ions causes hyperpolarization of the neuron, making it less likely to fire, while the reduced influx of calcium ions diminishes the release of neurotransmitters involved in pain signaling. patsnap.com
Through these mechanisms, this compound effectively functions as an agonist, producing an analgesic effect by inhibiting pain transmission pathways. patsnap.com
Investigation of Allosteric Modulation and Potential Heteromerization of Opioid Receptors by this compound
Allosteric Modulation refers to the process where ligands bind to a site on a receptor (an allosteric site) that is distinct from the primary (orthosteric) binding site. nih.gov This binding can modify the receptor's response to the orthosteric ligand, either enhancing it (Positive Allosteric Modulation, PAM) or diminishing it (Negative Allosteric Modulation, NAM). nih.govresearchgate.net This mechanism offers a potential avenue for developing drugs with more refined effects and fewer side effects. nih.govnih.gov
Receptor Heteromerization is a phenomenon where two or more different receptor units physically associate to form a complex, known as a heteromer. nih.govfrontiersin.org These heteromers can exhibit unique pharmacological properties, including altered ligand binding, signaling, and trafficking, that are different from their individual component receptors. nih.govresearchgate.netfrontiersin.org The formation of heteromers, such as between mu and delta opioid receptors, is an area of active research for its potential to modulate pain and other physiological responses. nih.govnih.gov
Despite the growing interest in these areas of pharmacology, a review of the available scientific literature did not yield specific studies investigating this compound as an allosteric modulator of opioid receptors or its involvement in the formation of opioid receptor heteromers. Further research would be required to determine if this compound exhibits these properties.
Cellular and Subcellular Mechanistic Pharmacology of Drotebanol
G-Protein Coupled Receptor (GPCR) Signaling Transduction Cascades
Upon drotebanol binding, mu-opioid receptors undergo a conformational change that facilitates the activation of coupled G-proteins. wikipedia.org Opioid receptors are known to couple primarily to inhibitory G proteins (Gi/o proteins). epa.gov The activation of these G-proteins initiates a series of downstream effects that ultimately alter neuronal excitability and neurotransmitter release. wikipedia.org
Adenylate Cyclase Inhibition and Cyclic AMP (cAMP) Pathway Modulation
A primary consequence of Gi/o protein activation following this compound binding is the inhibition of the enzyme adenylate cyclase. wikipedia.orgguidetopharmacology.org Adenylate cyclase is responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) to cyclic AMP (cAMP), a crucial second messenger molecule involved in various cellular processes. nih.govciteab.com Inhibition of adenylate cyclase by the activated Gi/o protein leads to a reduction in intracellular cAMP levels. wikipedia.org Lower concentrations of cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA), thereby modulating cellular signaling cascades involved in pain transmission. nih.govnih.gov
Ion Channel Gating Regulation: Potassium Efflux and Calcium Influx
This compound's action on mu-opioid receptors also directly impacts the gating of ion channels on neuronal membranes. wikipedia.org Activation of these receptors by this compound leads to the opening of potassium channels. wikipedia.org The opening of potassium channels results in an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the neuronal membrane. wikipedia.org This hyperpolarization makes the neuron less excitable and reduces its likelihood of firing action potentials. wikipedia.org
Concurrently, this compound binding to mu-opioid receptors leads to the inhibition or closing of voltage-gated calcium channels. wikipedia.org The closing of calcium channels reduces the influx of calcium ions (Ca2+) into the neuron. wikipedia.org Intracellular calcium plays a critical role in triggering the release of neurotransmitters from synaptic vesicles. nih.gov Therefore, the reduction in calcium influx directly contributes to a decrease in neurotransmitter release. wikipedia.org
Neurotransmitter Release Modulation at Synaptic Junctions
The combined effects of neuronal hyperpolarization due to potassium efflux and reduced calcium influx due to calcium channel inhibition significantly modulate neurotransmitter release at synaptic junctions. wikipedia.org By limiting the influx of calcium, a key signal for vesicle fusion and neurotransmitter exocytosis, this compound effectively diminishes the amount of neurotransmitters released into the synaptic cleft. wikipedia.org
Inhibition of Excitatory Neurotransmitter Release (e.g., Substance P, Glutamate)
A significant consequence of this compound's action is the decreased release of excitatory neurotransmitters involved in the transmission of pain signals. wikipedia.org These include key neurotransmitters such as Substance P and glutamate (B1630785). wikipedia.org Substance P is a neuropeptide that plays a role in the transmission of pain information into the central nervous system and coexists with glutamate in primary afferents that respond to painful stimuli. Glutamate is a major excitatory neurotransmitter in the spinal cord and contributes to the transmission of nociceptive stimuli. By inhibiting the release of these excitatory neurotransmitters, this compound reduces the propagation of pain signals within the nervous system, contributing to its analgesic effect. wikipedia.org
Preclinical Pharmacological Research of Drotebanol in in Vitro and in Vivo Models Mechanistic Focus
Methodologies for Assessing Receptor Agonism and Antagonism in Preclinical Systems
Assessing the agonistic and antagonistic properties of compounds like Drotebanol in preclinical settings involves a variety of in vitro techniques aimed at characterizing their interaction with specific receptors, particularly G-protein coupled receptors (GPCRs) such as the opioid receptors. wikipedia.orguni.luguidetomalariapharmacology.orgnih.govnih.gov
Receptor binding assays are fundamental for determining a compound's affinity for a receptor. These typically involve using radiolabeled ligands that selectively bind to the receptor of interest. Competitive binding experiments measure the ability of the test compound (e.g., this compound) to displace the radiolabeled ligand from the receptor, providing an inhibition constant (Ki) that reflects the compound's binding affinity. guidetomalariapharmacology.orgfda.govelifesciences.org For opioid receptors, this involves using ligands selective for the mu (μ), delta (δ), and kappa (κ) subtypes. wikipedia.orguni.luwikipedia.org
Functional assays are employed to determine whether a compound acts as an agonist (activating the receptor) or an antagonist (blocking receptor activation) and to quantify its potency and efficacy. Since opioid receptors are GPCRs, common functional assays measure downstream signaling events. wikipedia.orguni.lu These include:
Adenylyl Cyclase Inhibition Assays: Opioid receptor activation typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.orguni.lunih.govmedchemexpress.comconicet.gov.ar Measuring changes in cAMP levels in cells expressing opioid receptors upon exposure to the test compound is a standard method to assess agonist activity. nih.govmedchemexpress.com
GTPγS Binding Assays: Agonist binding to GPCRs promotes the exchange of GDP for GTP on the associated G proteins. nih.gov Measuring the binding of a non-hydrolyzable GTP analog, such as [35S]GTPγS, to cell membranes is another way to quantify receptor activation by an agonist. nih.gov
Calcium Mobilization Assays: While not a primary mechanism for all opioid receptors, some opioid receptor signaling can indirectly influence intracellular calcium levels, which can be measured using calcium-sensitive dyes.
Reporter Gene Assays: Cells can be engineered to express reporter genes (e.g., luciferase) under the control of promoters responsive to changes in intracellular signaling pathways modulated by receptor activity (e.g., cAMP-responsive elements). nih.gov
Antagonist activity is typically assessed by demonstrating that the test compound can block the effects of a known agonist in these functional assays. guidetomalariapharmacology.orgnih.govnih.gov The potency of an antagonist is often expressed as an inhibition constant (Ki) or IC50 (concentration causing 50% inhibition of agonist effect). guidetomalariapharmacology.orgnih.gov
Mechanistic Studies in Isolated Cell Culture Models
Isolated cell culture models provide a controlled environment to investigate the direct cellular and molecular mechanisms of this compound's action at the receptor level. wikipedia.orgciteab.comfishersci.canih.gov These models often utilize cell lines that naturally express opioid receptors or are genetically modified to express specific opioid receptor subtypes. nih.gov
Studies in cell cultures expressing mu-opioid receptors have been crucial in demonstrating that this compound functions as an agonist at these receptors. wikipedia.orguni.lu Mechanistic investigations in these models involve assessing the downstream signaling cascades initiated by this compound binding. As with functional assays (Section 4.1), this includes measuring the inhibition of adenylyl cyclase activity and the subsequent decrease in cAMP production. wikipedia.orguni.lunih.gov
Furthermore, cell culture studies can explore this compound's effects on ion channel function, which is a key mechanism by which opioid receptor activation modulates neuronal activity. wikipedia.orguni.lu Mu-opioid receptor activation is known to open potassium channels and close calcium channels, leading to changes in membrane potential and neuronal excitability. wikipedia.orguni.lu Techniques such as patch-clamp electrophysiology in cultured neurons or cell lines can be used to directly measure these changes in ion currents induced by this compound.
While 2D cell cultures are commonly used, 3D cell culture systems are increasingly employed to better mimic the in vivo cellular environment and interactions, potentially offering more physiologically relevant insights into drug mechanisms. wikipedia.orgfishersci.canih.gov
Mechanistic Investigations in Animal Models for Receptor-Mediated Central Nervous System Activity
Animal models are indispensable for studying the complex effects of this compound on the central nervous system (CNS) mediated by opioid receptors in a physiological context. wikipedia.orgfrontiersin.orgwikidata.orgciteab.comescholarship.orgciteab.com These models allow for the investigation of this compound's impact on behavior and neuronal circuit function related to pain and cough. wikipedia.orgfrontiersin.orgwikidata.orgescholarship.orgfishersci.ca
Techniques used in animal models to investigate receptor-mediated CNS activity include:
Behavioral Assays: Assessing behavioral responses related to analgesia (e.g., thermal, mechanical, or chemical pain tests) and antitussive activity (e.g., measuring cough frequency induced by tussive agents). wikipedia.orgfrontiersin.orgwikidata.orgfishersci.ca
Electrophysiology: Recording the electrical activity of neurons in specific brain regions or spinal cord involved in pain or cough pathways to understand how this compound modulates neuronal firing and synaptic transmission in vivo. escholarship.orgciteab.comnih.govsuprabank.orguni.lu
Microdialysis: Measuring the levels of neurotransmitters (such as glutamate (B1630785) or substance P) in specific brain areas to assess how this compound affects neurotransmitter release. wikipedia.orguni.lunih.govciteab.comfishersci.cauni.luwikipedia.orgnih.govnih.govnih.govciteab.com
Immunohistochemistry and Imaging Techniques: Visualizing the expression and localization of opioid receptors or other relevant proteins in CNS tissues and observing changes induced by this compound treatment.
This compound's high affinity for mu-opioid receptors in the CNS underlies its pharmacological effects observed in these animal models. wikipedia.orgwikipedia.orguni.luwikipedia.org
Investigation of this compound's Modulation of Nociceptive Processing Pathways in Preclinical Models
Preclinical pain models are used to investigate how this compound modulates the pathways involved in processing noxious stimuli. frontiersin.orgescholarship.org These models often involve inducing a painful response in animals and then administering this compound to assess its analgesic effect. frontiersin.org The underlying mechanisms are explored by examining this compound's influence on neuronal activity and neurotransmitter release in key areas of the pain pathway, including the spinal cord dorsal horn and supraspinal structures. frontiersin.orgnih.govmims.com
This compound, as a mu-opioid agonist, is understood to exert its analgesic effects by activating mu-opioid receptors located on primary afferent neurons and second-order neurons in the spinal cord, as well as in various brain regions involved in pain modulation. wikipedia.orguni.luwikipedia.orgfrontiersin.org This activation leads to the inhibition of pain signal transmission. Mechanistically, this involves the modulation of ion channels (opening of potassium channels, closing of calcium channels) and the inhibition of the release of excitatory neurotransmitters like glutamate and neuropeptides such as substance P from the terminals of primary afferent neurons. wikipedia.orguni.lunih.govciteab.comfishersci.cauni.luwikipedia.orgnih.govnih.govnih.govciteab.com
Studies might involve electrophysiological recordings from spinal cord neurons to observe how this compound alters their response to painful stimuli. escholarship.orgciteab.comnih.govsuprabank.orguni.lu Microdialysis could be used to measure the reduction in glutamate or substance P release in the spinal cord following this compound administration in a pain model. nih.govciteab.comfishersci.cauni.luwikipedia.orgnih.govnih.govnih.govciteab.com
Exploration of this compound's Effects on Cough Reflex Pathways in Preclinical Models
This compound has demonstrated potent antitussive effects in preclinical studies. wikipedia.orgwikidata.orgfishersci.ca The cough reflex is a complex process involving sensory afferents, a central cough center in the brainstem (specifically the medulla oblongata), and motor efferents. fishersci.canih.govnih.gov Opioid receptors, particularly mu receptors, are known to be present in the brainstem regions involved in regulating the cough reflex. wikipedia.orgnih.gov
Preclinical models for studying antitussive activity typically involve exposing animals to tussive agents (e.g., citric acid, capsaicin) that induce coughing and then evaluating the ability of this compound to suppress this reflex. fishersci.canih.gov Mechanistic studies aim to understand how this compound interacts with opioid receptors in the brainstem cough center to modulate the neural circuitry controlling coughing. wikipedia.orgnih.gov
While specific detailed mechanisms of this compound's action on cough pathways at the neuronal level are less extensively documented compared to its analgesic mechanisms, its antitussive effect is attributed to its agonist activity at mu-opioid receptors in the medulla, leading to a reduction in the excitability of neurons within the cough network. wikipedia.orgwikipedia.orgfishersci.ca This modulation ultimately results in the suppression of the cough reflex.
Analysis of this compound's Impact on Neuronal Excitability and Synaptic Transmission in In Vivo Systems
The impact of this compound on neuronal excitability and synaptic transmission in vivo is a key aspect of understanding its CNS effects. wikipedia.orgfrontiersin.orgescholarship.orgciteab.comnih.govsuprabank.orguni.luwikipedia.org As an opioid agonist, this compound modulates neuronal function primarily by activating mu-opioid receptors, which are strategically located on both pre- and post-synaptic membranes in various brain regions and the spinal cord. wikipedia.orguni.luwikipedia.org
At the presynaptic level, activation of mu-opioid receptors by this compound inhibits voltage-gated calcium channels, reducing calcium influx into the nerve terminal. wikipedia.orguni.lu This decreased calcium entry impairs the release of neurotransmitters, including excitatory neurotransmitters like glutamate and substance P, thereby reducing synaptic transmission. wikipedia.orguni.lunih.govciteab.comfishersci.cauni.luwikipedia.orgnih.govnih.govnih.govciteab.com
At the postsynaptic level, mu-opioid receptor activation by this compound typically leads to the activation of inwardly rectifying potassium channels, increasing potassium efflux and causing hyperpolarization of the neuronal membrane. wikipedia.orguni.lu This hyperpolarization makes the neuron less excitable and less likely to fire action potentials. wikipedia.orguni.lunih.govsuprabank.org
Structure Activity Relationship Sar and Computational Studies of Drotebanol
Identification of Critical Structural Moieties for Opioid Receptor Interaction and Activity
The interaction of opioids with their receptors, primarily the μ-opioid receptor (μ-OR), is highly dependent on specific structural features of the ligand. Morphinan (B1239233) derivatives, such as drotebanol, share a core chemical structure that is fundamental to their activity. wikipedia.org SAR studies in opioids have long focused on identifying the key moieties responsible for binding affinity and efficacy at different opioid receptor subtypes (μ, δ, κ). guidetopharmacology.org
While specific detailed SAR studies solely focused on this compound are not extensively available in the provided search results, general principles of morphinan SAR can be applied. Key structural elements in morphinans known to be critical for opioid receptor interaction include:
The nitrogen atom: Typically protonated at physiological pH, this positively charged amine is crucial for forming a salt bridge interaction with a conserved aspartate residue in the opioid receptor binding site. plos.orgfda.gov This interaction is a key determinant for amine-based opioid binding. plos.org
The phenolic hydroxyl group (or equivalent substitution): Modifications to this group can significantly impact receptor binding and activity.
The three-dimensional structure and stereochemistry: The specific spatial arrangement of the morphinan core is essential for proper orientation and fitting into the opioid receptor binding pocket. frontiersin.org Stereospecificity is a fundamental principle in opioid drug action and receptor interaction. frontiersin.org
Substituents at various positions: The nature and position of substituents on the morphinan scaffold, such as the methoxy (B1213986) groups at positions 3 and 4 and the hydroxyl groups at positions 6 and 14 in this compound, play a significant role in determining binding affinity, receptor selectivity, and the resulting pharmacological effect. wikipedia.orgnih.gov For instance, studies on 14-oxygenated N-methylmorphinan-6-ones have revealed the subtle interplay between substituents at positions 5 and 14 in determining pharmacological profiles. nih.gov
The presence of the 3,4-dimethoxy and 6β,14-diol groups in this compound's morphinan structure wikipedia.orguni.lu contributes to its interaction profile with opioid receptors, leading to its observed antitussive and analgesic effects. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. ecetoc.orgmdpi.com This relationship can then be used to predict the activity of new, untested compounds. ecetoc.orgmdpi.com QSAR models reveal associations between structural characteristics or properties and biological activities under the assumption that similar chemical structures exhibit similar activities. fda.gov
In the context of opioid research, QSAR modeling has been employed to predict binding activity to various opioid receptors. nih.govnih.gov These models can help prioritize new candidates and gain insights into the structural features that influence activity. nih.gov For example, 3D-QSAR modeling has been used to predict δ opioid receptor binding activity based on a set of compounds. nih.govnih.gov
QSAR modeling involves several steps, including defining the endpoint (e.g., receptor binding affinity), selecting and calculating molecular descriptors that represent the chemical structures, building a statistical model that relates the descriptors to the activity, and validating the model's predictive performance. mdpi.com Model performance is typically evaluated using metrics like the coefficient of determination (R²) and cross-validation. mdpi.comnih.gov
While specific QSAR models developed solely for this compound were not found in the provided search results, the application of QSAR in opioid research is well-established for predicting receptor binding and activity based on structural features. nih.govnih.gov This approach can be used to predict the potential activity of this compound or its analogs based on their structural similarity to compounds included in existing QSAR models for opioid receptors. fda.gov
Molecular Docking and Dynamics Simulations for Ligand-Receptor Binding Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the detailed interactions between a ligand (like this compound) and its target receptor (opioid receptors) at an atomic level.
Molecular Docking: This technique predicts the preferred binding orientation (pose) of a ligand within the binding site of a receptor and estimates the binding affinity. plos.orgmdpi.com Docking simulations can reveal the key residues in the receptor that interact with specific atoms or groups in the ligand through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. fda.govnih.gov For opioids, molecular docking has been used to predict the binding affinity of various compounds to the μ-opioid receptor. plos.orgbiorxiv.org These studies can help to understand how small chemical differences in structurally similar morphinans encode ligand/μ-OR binding. nih.gov
Molecular Dynamics Simulations: While docking provides a static snapshot of the ligand-receptor complex, MD simulations provide a dynamic view by simulating the movement of atoms and molecules over time. mdpi.commdpi.com This allows researchers to study the stability of the ligand-receptor complex, conformational changes in the receptor upon ligand binding, and the dynamics of ligand-receptor interactions. mdpi.comnih.gov MD simulations can provide insights into binding pathways, ligand unbinding, and the influence of the membrane environment on receptor dynamics. nih.gov They are also valuable for understanding the molecular basis of allosteric modulation and functional selectivity in opioid receptors. nih.govnih.gov
Combined molecular docking and MD simulations have been used to explore the binding modes and interaction mechanisms of morphinan agonists with the μ-OR. nih.gov These studies highlight the crucial role of the relative orientation of the ligand in the binding site and the propensity of critical non-covalent interactions for receptor activation. nih.gov MD simulations can also characterize hydrogen bonding and stacking contacts that underlie differences in binding affinity and kinetics. fda.gov
For this compound, these computational methods could be applied to predict its specific binding pose within the opioid receptor binding pocket, identify the key amino acid residues it interacts with, and simulate the dynamic behavior of the this compound-receptor complex to gain a deeper understanding of its binding stability and the conformational changes it induces in the receptor.
In Silico Approaches for Deriving Mechanistic Insights
In silico approaches encompass a wide range of computational methods used to study biological systems. In the context of this compound and opioid receptors, these methods go beyond simple SAR correlations and aim to provide mechanistic insights into how the compound exerts its effects.
These approaches include:
Target Identification and Validation: In silico methods can help identify potential protein targets for a compound based on its structure. For this compound, this reinforces its known interaction with opioid receptors.
Binding Site Analysis: Analyzing the characteristics of the opioid receptor binding site using computational tools can help understand the requirements for ligand binding and inform the design of new ligands. nih.gov
Signaling Pathway Analysis: Computational models can be used to study how ligand binding to the opioid receptor triggers downstream signaling pathways, such as the activation of G proteins and the recruitment of β-arrestin. nih.govresed.esnih.gov Understanding these pathways is crucial for explaining the different pharmacological effects of opioids, including analgesia and potential side effects. resed.es Biased signaling, where a ligand preferentially activates one pathway over another, is an area where in silico approaches, particularly MD simulations, provide valuable insights. nih.gov
Predicting Functional Selectivity: In silico methods can help predict whether a ligand will exhibit biased signaling, which is important for developing safer opioid analgesics with reduced side effects. mdpi.comnih.gov
Virtual Screening: Large databases of chemical compounds can be virtually screened against opioid receptor structures to identify potential new ligands with desired binding properties.
Adsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction: While the instructions exclude safety/adverse effect profiles, it's worth noting that in silico ADMET models can predict how a compound is processed by the body, which influences its efficacy and duration of action. ecetoc.org
Advanced Research Methodologies for Drotebanol Investigations
Chemical Proteomics for Target Deconvolution and Off-Target Analysis
Chemical proteomics represents a powerful suite of mass spectrometry-based techniques employed to identify and characterize protein targets of small molecules within complex biological samples. nih.govmdpi.comnih.govevotec.comeuropeanreview.org This approach is crucial for deconvoluting the intended targets of a compound like Drotebanol and, importantly, identifying potential off-target interactions that could contribute to its pharmacological profile or unintended effects. nih.govmdpi.comeu-openscreen.eunih.gov
Methods within chemical proteomics, such as affinity chromatography coupled with mass spectrometry (MS), allow for the isolation and identification of proteins that bind to a compound or a modified version of it. nih.goveuropeanreview.org Compound-centric chemical proteomics, for instance, focuses on discovering targets by identifying interacting proteins, often using affinity chromatography and advanced MS techniques. nih.gov This can involve immobilizing the drug on a solid phase or using a probe that incorporates the drug and a tag for enrichment. europeanreview.org
Chemical proteomics enables the high-throughput identification of both covalent and non-covalent protein targets in various biological matrices, including intracellular environments and in vivo systems. mdpi.com This facilitates a comprehensive characterization of therapeutic targets and the identification of potential off-target sites. mdpi.comeu-openscreen.eunih.gov Understanding off-target effects is significant as they can contribute to preclinical toxicity and impact safety in clinical trials. mdpi.com
Specific techniques like Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP) are also utilized in chemical proteomics. ABPP employs active site-directed probes to profile enzyme classes, while TPP measures changes in protein thermal stability upon ligand binding, providing insights into target engagement without requiring compound modification in some cases. evotec.comki.sechemrxiv.org These methods, particularly when coupled with high-resolution mass spectrometry, provide unbiased, proteome-wide analysis to reveal and verify specific cellular targets and quantify compound interactions with both on- and off-targets. evotec.comeu-openscreen.euevotec.com
Advanced Imaging Techniques for Receptor Localization and Dynamics (e.g., PET, Autoradiography)
Advanced imaging techniques are indispensable for visualizing the distribution and dynamics of receptors in living systems and tissue samples. Positron Emission Tomography (PET) and autoradiography are prominent examples used to study receptor localization and occupancy.
PET imaging utilizes radiolabeled ligands (radiotracers) that bind to specific receptors, allowing for non-invasive visualization and quantification of receptor density and distribution in vivo. umich.eduthno.orgthno.orgfrontiersin.orgnih.gov For opioid receptors, which are the primary targets of this compound, PET imaging with appropriate radiotracers (e.g., those targeting mu-opioid receptors) can map their distribution in the brain and other tissues. umich.edunih.gov This provides crucial information about where this compound is likely to exert its primary effects and potential off-target interactions with other receptor subtypes.
Autoradiography, particularly in vitro and ex vivo receptor autoradiography, provides high-resolution localization of receptors in tissue sections. psychogenics.comgiffordbioscience.comnih.gov This technique involves incubating tissue slices with a radiolabeled ligand and then exposing the tissue to a radiation-sensitive film or emulsion. The resulting autoradiogram shows the spatial distribution of the bound radioligand, reflecting the density and location of the target receptors in the tissue. psychogenics.comgiffordbioscience.comnih.gov Ex vivo receptor occupancy studies using autoradiography can determine the extent to which a non-radiolabeled compound, like this compound administered to an animal, occupies its target receptors in specific brain regions or other tissues. psychogenics.comgiffordbioscience.com This is achieved by measuring the reduction in binding of a radiolabeled tracer in tissues from treated animals compared to control animals. psychogenics.comgiffordbioscience.com Functional autoradiography, such as using [³⁵S]GTPγS binding, can also provide insights into the functional state of G-protein-coupled receptors upon ligand binding, in addition to their localization. nih.gov
These imaging techniques are vital for confirming the interaction of a drug with its specific biological target and understanding the relationship between drug exposure and target engagement in different tissues. psychogenics.com
Electrophysiological Techniques for Assessment of Neuronal Membrane Potential and Firing Patterns
Electrophysiological techniques are fundamental for studying the electrical properties of neurons and how they are affected by pharmacological agents like this compound. These methods allow researchers to measure changes in neuronal membrane potential and firing patterns, providing direct insights into the functional impact of the compound on neuronal activity.
Electrophysiological recordings can reveal different neuronal firing patterns, such as single spiking or repetitive firing, and how these patterns are influenced by drug exposure. researchgate.netnih.govnih.govfrontiersin.org Changes in firing frequency, burst firing characteristics, and resting membrane potential can all be assessed. researchgate.netnih.govnih.govfrontiersin.org For example, studies have investigated how different pharmacological agents alter firing patterns in various types of neurons by affecting potassium and calcium currents. nih.govfrontiersin.org By applying these techniques to neurons exposed to this compound, researchers can characterize its effects on neuronal excitability and synaptic transmission.
Multielectrode arrays (MEAs) can also be used to record the activity of multiple neurons simultaneously, providing a more integrated view of how this compound affects neuronal networks. mdpi.com These techniques are essential for linking the molecular interaction of this compound with its receptor targets to functional changes in neuronal activity.
Comparative Mechanistic Pharmacology
Drotebanol in Comparison to Prototypical Opioid Agonists (e.g., Morphine, Codeine) Regarding Receptor Mechanism and Signal Transduction
This compound functions as an opioid agonist, primarily demonstrating high affinity for the mu (μ)-opioid receptor. patsnap.compatsnap.com This interaction is central to its analgesic effects, a characteristic shared with prototypical opioid agonists like morphine and codeine. patsnap.compatsnap.comndafp.org
The mechanism of action for many opioid agonists, including likely this compound, involves binding to G-protein-coupled opioid receptors, leading to the activation of associated G-proteins. patsnap.commdpi.comtg.org.au This activation triggers a cascade of intracellular events. A key step is the inhibition of adenylate cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. patsnap.commdpi.com Reduced cAMP can lead to decreased release of pronociceptive neurotransmitters such as substance P and glutamate (B1630785). patsnap.com Furthermore, opioid receptor activation can influence ion channel activity, promoting the opening of potassium channels and the closing of calcium channels. patsnap.com The efflux of potassium ions causes neuronal hyperpolarization, reducing the likelihood of action potential firing, while the reduced influx of calcium ions diminishes neurotransmitter release. patsnap.com These combined effects contribute to the inhibition of pain signal transmission. patsnap.com
While this compound shares this general mechanism with morphine and codeine, differences exist in their relative potencies and potentially their precise interactions with receptor subtypes and downstream signaling pathways. This compound has been reported to have analgesic effects several times stronger than codeine but weaker than morphine in animal studies. wikipedia.org It is also noted as being approximately 10 times more potent than codeine in producing antitussive effects. wikipedia.org Codeine, in comparison to morphine, generally exhibits a weaker affinity for opioid receptors. mdpi.com
The signal transduction downstream of mu-opioid receptor activation involves the coupling to inhibitory Gα subunits (Gi and Go), leading to the inhibition of adenylyl cyclase. patsnap.commdpi.comtg.org.aunih.gov Additionally, opioid receptor activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as the activation of other signaling pathways like the mitogen-activated protein kinases (MAPKs). mdpi.comnih.gov While the primary mechanism of analgesia is thought to be mediated by G protein signaling, β-arrestin recruitment has been implicated in some adverse effects associated with opioid use. nih.govmdpi.com
Differential Mechanisms of Action Across Morphinan (B1239233) Derivatives
This compound is a morphinan derivative, sharing a common structural skeleton with a wide range of psychoactive drugs including opioid analgesics and cough suppressants. wikipedia.orgontosight.aiwikipedia.org Despite the shared core structure, morphinan derivatives can exhibit substantial variations in their pharmacological profiles and mechanisms of action. wikipedia.org These differences arise from variations in substituents at different positions on the morphinan skeleton, particularly at carbons 3, 6, and 17, as well as the presence or absence of structural features like the 4,5α-epoxy group. ontosight.aiwikipedia.org
This compound is specifically characterized as a 3,4-dimethoxy-17-methylmorphinan-6β,14-diol. patsnap.comontosight.aicymitquimica.com The dimethoxy substitutions at the 3 and 4 positions, the methyl group at the nitrogen-17 (B1197461), and the hydroxyl groups at the 6 and 14 positions contribute to its specific binding affinity and functional activity at opioid receptors. ontosight.ai In contrast, morphine possesses hydroxyl groups at positions 3 and 6 and lacks the methoxy (B1213986) groups and the 14-hydroxyl group found in this compound. Codeine is the 3-methyl ether of morphine. These structural variations lead to differing affinities for the various opioid receptor subtypes (mu, delta, and kappa) and influence the downstream signaling cascades activated upon binding.
The presence of specific functional groups and their stereochemistry on the morphinan core can dictate whether a derivative acts as an agonist, partial agonist, or antagonist at a particular opioid receptor subtype. ndafp.orgwikipedia.org For instance, the substitution of bulky groups on the nitrogen-17 can convert an opioid agonist into an antagonist, as seen with naloxone. wikipedia.org Modifications at other positions can influence potency and efficacy, as well as the potential for biased signaling.
Considerations of Biased Agonism and Functional Selectivity in this compound's Receptor Activation
The concept of biased agonism, or functional selectivity, describes the ability of different ligands acting on the same receptor to preferentially activate distinct intracellular signaling pathways. nih.govnih.gov At opioid receptors, this often refers to the differential activation of G protein signaling versus β-arrestin recruitment. nih.govmdpi.comfrontiersin.org G protein signaling is generally associated with the desired analgesic effects, while β-arrestin recruitment has been linked to certain adverse effects like respiratory depression, tolerance, and constipation. nih.govmdpi.com
While the general mechanism of this compound involves G protein activation upon binding to the mu-opioid receptor, specific research detailing whether this compound acts as a biased agonist is limited in the provided search results. However, the principle of biased agonism is an active area of research in opioid pharmacology, with the goal of developing ligands that selectively activate the G protein pathway to achieve analgesia with a reduced side effect profile. mdpi.comfrontiersin.orgresed.es
Studies on other opioid ligands have demonstrated that biased agonists can stabilize distinct receptor conformations, leading to differential coupling to signaling effectors. nih.gov The bias factor is a measure used to quantify the selectivity of an agonist for one pathway over another. mdpi.comfrontiersin.org While some opioid ligands, such as oliceridine (B1139222) and PZM21, have been identified as G protein-biased agonists, specific data on this compound's bias profile is not available in the provided information. nih.govmdpi.com Further research would be required to determine if this compound exhibits biased agonism and how its signaling profile compares to other morphinan derivatives and prototypical opioids in this regard.
Future Directions and Emerging Research Avenues for Drotebanol
Elucidation of Residual Mechanistic Ambiguities and Uncharacterized Receptor Interactions
While Drotebanol is known to act as an opioid agonist, primarily binding to mu-opioid receptors, the full spectrum of its interactions with other receptors and the precise downstream signaling pathways it modulates are not completely understood. Future research could focus on employing advanced pharmacological techniques to precisely quantify its affinity and efficacy at all known opioid receptor subtypes (mu, delta, and kappa), as well as investigating potential interactions with non-opioid receptors that could contribute to its observed effects. Studies utilizing techniques such as receptor binding assays, functional assays, and intracellular signaling pathway analysis could help to build a more comprehensive picture of this compound's mechanism of action. Furthermore, exploring potential receptor-receptor interactions involving opioid receptors and other receptor systems could provide insights into the complex physiological responses elicited by this compound. Understanding these interactions at a molecular level is crucial for fully characterizing the compound.
Potential for this compound as a Chemical Probe for Fundamental Biological Research
Chemical probes are small molecules used to perturb the function of specific proteins to understand their roles in biological systems. Given this compound's relatively high affinity for mu-opioid receptors, it could potentially serve as a valuable chemical probe for studying the intricacies of the endogenous opioid system and pain pathways. Research in this area could involve using this compound in in vitro and in vivo models to selectively activate mu-opioid receptors and observe the resulting cellular and behavioral outcomes. This could help researchers to dissect the specific contributions of mu-opioid receptor activation to various physiological processes, independent of the effects mediated by other opioid receptor subtypes. Studies could also focus on developing modified versions of this compound with enhanced selectivity or incorporating tags for imaging or pull-down studies, further increasing its utility as a research tool. High-quality chemical probes are essential for robust biomedical research, and rigorous characterization of this compound would be necessary for its establishment in this role.
Application of Advanced Computational Modeling for Predictive Mechanistic Understanding and Novel Analog Design
Q & A
Q. How should researchers structure manuscripts to highlight this compound’s novel findings while addressing methodological limitations?
- Reporting Standards : Follow ARRIVE guidelines for preclinical studies. Include supplementary materials for raw data, statistical code, and ethical approvals .
- Contradiction Disclosure : Use CONSORT flow diagrams to visualize attrition rates and potential bias. Discuss limitations in the context of sample size, model validity, and external generalizability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
